Product packaging for 4-(4-Phenylpiperazin-1-yl)aniline(Cat. No.:CAS No. 68944-97-8)

4-(4-Phenylpiperazin-1-yl)aniline

Cat. No.: B3056095
CAS No.: 68944-97-8
M. Wt: 253.34 g/mol
InChI Key: TVBJVJRUQPPRJS-UHFFFAOYSA-N
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Description

4-(4-Phenylpiperazin-1-yl)aniline (CAS 68944-97-8) is a high-purity chemical intermediate of significant value in pharmaceutical and biological research. This aromatic amine features a phenylpiperazine moiety, a privileged structure in medicinal chemistry, making it a versatile scaffold for the design and synthesis of novel bioactive molecules . Research indicates that this compound and its derivatives demonstrate a broad spectrum of potential therapeutic applications. It serves as a key precursor in the development of candidates for investigating metabolic disorders, such as potent pancreatic lipase inhibitors for obesity research . In oncology, derivatives have been synthesized and evaluated for their efficacy as apoptosis inducers in drug-resistant colorectal carcinoma cells . Furthermore, structurally related phenylpiperazine compounds have shown promising activity in pre-clinical models of central nervous system diseases, including demonstrated antidepressant-like effects and potential neuroprotective properties in Alzheimer's disease-related studies . Additional research explores its incorporation into compounds with anticonvulsant properties . This product is intended For Research Use Only. It is strictly for laboratory applications and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this compound in accordance with all applicable laboratory safety guidelines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H19N3 B3056095 4-(4-Phenylpiperazin-1-yl)aniline CAS No. 68944-97-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-phenylpiperazin-1-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3/c17-14-6-8-16(9-7-14)19-12-10-18(11-13-19)15-4-2-1-3-5-15/h1-9H,10-13,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVBJVJRUQPPRJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70429360
Record name 4-(4-phenylpiperazin-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70429360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68944-97-8
Record name 4-(4-phenylpiperazin-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70429360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways for 4 4 Phenylpiperazin 1 Yl Aniline

Established Synthetic Routes

The construction of 4-(4-phenylpiperazin-1-yl)aniline is typically not a single-step process but rather a multi-step synthesis that combines the formation of carbon-nitrogen bonds with a final reduction step. medium.com This approach allows for the controlled assembly of the complex molecular architecture.

Multi-Step Synthesis Approaches

The most common and established pathway to synthesize this compound involves a two-stage process. The first stage focuses on constructing the core framework by coupling the phenylpiperazine moiety with a nitrophenyl group. The second, and final, stage involves the chemical reduction of the nitro group to the desired aniline (B41778).

This sequence can be summarized as:

Precursor Synthesis : A nucleophilic substitution reaction is performed between 1-phenylpiperazine (B188723) and a 4-halonitrobenzene, such as 4-chloronitrobenzene or 4-fluoronitrobenzene. chemsrc.com This reaction forms the intermediate compound, 1-(4-nitrophenyl)-4-phenylpiperazine (B15484186).

Nitro Group Reduction : The nitro intermediate is then converted to the final product, this compound, through the reduction of the nitro group (-NO₂) to an amino group (-NH₂). This transformation is critical and can be accomplished using several distinct methods. wikipedia.orgcommonorganicchemistry.com

This sequential approach is advantageous as it utilizes readily available starting materials and allows for high purity of the final product. uva.nl

Nitro Reduction Pathways to Aniline Derivatives

The reduction of an aromatic nitro group is one of the most fundamental transformations in organic synthesis for producing anilines. wikipedia.org In the synthesis of this compound, the conversion of the precursor 1-(4-nitrophenyl)-4-phenylpiperazine is the final and crucial step. Several reliable methods are employed for this purpose.

Catalytic hydrogenation is a widely used, efficient, and clean method for the reduction of nitro groups. commonorganicchemistry.com The process involves gaseous hydrogen (H₂) and a heterogeneous metal catalyst. google.com

Raney Nickel : This catalyst is highly effective for converting aromatic nitro compounds to anilines. cetjournal.it In a documented procedure for a structurally related compound, the nitro-containing precursor is dissolved in a solvent like dimethylformamide (DMF), and Raney nickel is added as the catalyst. The reaction proceeds under hydrogen pressure at an elevated temperature (e.g., 45-50°C) for several hours to yield the corresponding aniline. tdcommons.org

Palladium on Carbon (Pd/C) : Pd/C is another premier catalyst for nitro reductions due to its high activity and efficiency under mild conditions. commonorganicchemistry.com A typical procedure involves stirring the nitro compound with a 10% Pd/C catalyst in a solvent such as ethanol (B145695) under a hydrogen atmosphere at room temperature. chemicalbook.com Theoretical studies confirm that the catalytic hydrogenation of nitrobenzene (B124822) to aniline is a highly favorable process on platinum-group metal surfaces. lboro.ac.ukresearchgate.net

Table 1: Common Catalysts for Catalytic Hydrogenation of Nitroarenes

CatalystHydrogen SourceTypical Conditions
Raney NickelH₂ Gas45-50°C, Elevated Pressure
Palladium on Carbon (Pd/C)H₂ GasRoom Temperature, 1 atm H₂

Before the widespread adoption of catalytic hydrogenation, reductions using metals in acidic media were the standard. These methods are still valuable, especially in laboratory settings, and offer good chemoselectivity. commonorganicchemistry.com

Iron (Fe) : The reduction of nitroarenes using iron powder in the presence of an acid (like acetic acid or hydrochloric acid) or a salt (like ammonium (B1175870) chloride) is a classic and cost-effective method known as the Béchamp reduction. This technique is robust and tolerates a wide variety of other functional groups. commonorganicchemistry.com

Tin (Sn) and Tin(II) Chloride (SnCl₂) : Stannous chloride (SnCl₂) in an acidic solvent provides a mild method for reducing nitro groups to amines and is compatible with many sensitive functional groups. commonorganicchemistry.com Metallic tin in the presence of concentrated hydrochloric acid is also an effective reducing agent for this transformation. wikipedia.org

Table 2: Reagents for Metal-Catalyzed Nitro Reduction

Metal ReagentCo-reagentCommon Name/Type
Iron (Fe)Acetic Acid / NH₄ClBéchamp Reduction
Tin(II) Chloride (SnCl₂)Hydrochloric AcidMild Reduction
Zinc (Zn)Acetic AcidMild Reduction

Hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) can serve as a convenient source of hydrogen for transfer hydrogenation reactions, avoiding the need for high-pressure gaseous hydrogen. This method requires a catalyst to facilitate the decomposition of hydrazine and the transfer of hydrogen to the nitro group.

Catalysts for Hydrazine Reduction : Various metal catalysts can be employed, with Palladium on carbon (Pd/C) being a common choice. researchgate.net Iron compounds such as iron(III) chloride (FeCl₃) have also been shown to effectively catalyze the reduction of nitrobenzenes with hydrazine hydrate, yielding anilines in excellent yields. researchgate.net This method is particularly attractive as it can sometimes offer different selectivity compared to catalytic hydrogenation. researchgate.net

Table 3: Catalytic Systems for Hydrazine Hydrate Reduction

CatalystHydrazine RoleKey Advantage
Pd/CHydrogen DonorAvoids H₂ gas handling
FeCl₃·6H₂OHydrogen DonorHigh catalytic activity

Nucleophilic Substitution Reactions in Precursor Synthesis

In this reaction, the piperazine (B1678402) nitrogen of 1-phenylpiperazine acts as the nucleophile. It attacks the carbon atom bearing a halogen (typically chlorine or fluorine) on a nitro-substituted benzene (B151609) ring, such as 4-chloronitrobenzene. chemsrc.com The electron-withdrawing nitro group is essential for this reaction, as it activates the aromatic ring towards nucleophilic attack by stabilizing the negatively charged intermediate (Meisenheimer complex). researchgate.net

A representative procedure involves heating 1-phenylpiperazine with a 4-halonitrobenzene in a polar aprotic solvent like N-Methyl-pyrrolidone (NMP) or dimethylformamide (DMF), often in the presence of a base like triethylamine (B128534) to neutralize the hydrogen halide formed during the reaction. tdcommons.org The successful formation of this C-N bond is critical before the final nitro reduction step.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. nih.gov This technology has been successfully applied to the synthesis of various N-arylated compounds, including derivatives of this compound. The primary approach involves the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine.

In a typical microwave-assisted protocol, 1-phenylpiperazine is coupled with a 4-halo-nitrobenzene, followed by the reduction of the nitro group to an amine. The use of microwave irradiation significantly reduces the reaction time from hours to minutes compared to conventional heating methods. nih.gov For instance, the coupling of 1-phenylpiperazine with 4-bromonitrobenzene can be achieved using a palladium catalyst such as Pd(OAc)₂ with a suitable phosphine (B1218219) ligand like X-Phos, and a base such as KOt-Bu. beilstein-journals.org The subsequent reduction of the nitro intermediate can also be expedited under microwave irradiation.

The advantages of this approach include not only a dramatic reduction in reaction time but also often lead to higher product yields and cleaner reaction profiles. nih.govnih.gov

Novel Synthetic Route Development

The quest for more efficient and sustainable synthetic methods has driven the exploration of novel routes to this compound. These include the development of transition-metal-free methodologies, the use of reactive intermediates like benzynes, and the design of one-pot reaction sequences.

Exploration of Transition-Metal-Free Methodologies

While palladium-catalyzed reactions are highly effective, the development of transition-metal-free alternatives is a significant goal in green chemistry. One promising approach is the use of diaryliodonium salts as arylating agents for the N-arylation of piperazine derivatives. mdpi.com This method avoids the cost and potential toxicity associated with transition metal catalysts. nih.gov

The reaction typically involves the treatment of 1-phenylpiperazine with a suitable diaryliodonium salt, such as diphenyliodonium (B167342) triflate, in the presence of a base. mdpi.com While this methodology has been successfully applied to the N-arylation of various amines, its specific application to the synthesis of this compound from 4-aminophenyl-functionalized diaryliodonium salts is an area of ongoing research. The reaction conditions, such as the choice of solvent and base, are crucial for achieving high yields and selectivity.

Benzyne-Induced Ring Opening Strategies for Piperazine Scaffolds

The use of highly reactive intermediates like benzynes offers a unique approach to the construction of complex molecules. In principle, a benzyne (B1209423) intermediate, generated from a suitable precursor such as an o-silylaryl triflate, could react with a functionalized piperazine. However, a more conceptually novel approach would involve a benzyne-induced ring opening of a different heterocyclic system to form the desired piperazine scaffold, although this is a less direct and more complex strategy.

A more plausible, though still challenging, benzyne-based synthesis of this compound could involve the reaction of benzyne with a pre-functionalized piperazine. For instance, benzyne generated in situ could be trapped by a piperazine derivative bearing a protected aniline moiety. masterorganicchemistry.com The regioselectivity of the nucleophilic addition of the piperazine nitrogen to the unsymmetrical benzyne would be a critical factor to control.

One-Pot Reaction Sequences

One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. For the synthesis of this compound, a one-pot procedure could involve the sequential reaction of a dihaloarene with two different amines or an aniline derivative with a bis(2-haloethyl)amine.

A potential one-pot synthesis could start from 1,4-dihalobenzene. The first step would be a selective mono-amination with aniline under carefully controlled conditions to form 4-haloaniline. Subsequently, without isolation of the intermediate, 1-phenylpiperazine would be added to the reaction mixture to undergo a second amination, yielding the final product. The success of such a strategy would depend heavily on the differential reactivity of the two C-X bonds and the nucleophiles.

Another conceptual one-pot approach could involve the reductive amination of 4-nitroaniline (B120555) with a suitable diketone precursor to the piperazine ring, followed by cyclization and further functionalization. pcbiochemres.com

Optimization of Reaction Conditions and Yield

The efficiency of any synthetic protocol is highly dependent on the optimization of various reaction parameters. For the synthesis of this compound, particularly through the widely used Buchwald-Hartwig amination, the choice of solvent is critical.

Solvent System Optimization

The solvent plays a crucial role in the Buchwald-Hartwig amination by influencing the solubility of reactants, catalyst stability, and reaction kinetics. acs.org A study on the amination of p-bromotoluene with piperazine under microwave heating investigated the effect of different solvent classes. acs.orgdtu.dk

The findings from this related system can be extrapolated to the synthesis of this compound. Nonpolar aprotic solvents like toluene (B28343) and xylene are commonly used and have been shown to favor the desired mono-arylation product. acs.orgacsgcipr.org In contrast, polar aprotic solvents can sometimes lead to side reactions. For the coupling of piperazine with p-bromotoluene, m-xylene (B151644) was identified as a highly suitable solvent, providing good selectivity for the monosubstituted product. acs.orgdtu.dk

For the synthesis of this compound, a systematic screening of solvents would be necessary to determine the optimal system. This would likely involve comparing nonpolar aprotic solvents (e.g., toluene, xylene, dioxane) with polar aprotic solvents (e.g., DMF, DMSO) to maximize the yield and purity of the desired product. researchgate.net The choice of solvent can also be influenced by the specific palladium catalyst and ligand system being employed. wikipedia.org Some modern methods even explore solvent-free conditions, particularly in the context of green chemistry. nih.gov

Temperature and Pressure Parameter Studies

The synthesis of this compound, often achieved through methods like the Buchwald-Hartwig amination or nucleophilic aromatic substitution, is significantly influenced by reaction temperature. While comprehensive pressure studies are less commonly detailed in publicly available literature for this specific compound, the impact of temperature has been a key focus of optimization.

One common synthetic route involves the reaction of an aniline derivative with a suitably substituted piperazine. For instance, the synthesis of N-aryl piperazines from anilines using bis(2-chloroethyl)amine (B1207034) hydrochloride is typically conducted at elevated temperatures. sci-hub.stnih.gov Research on the synthesis of various phenylpiperazine derivatives has demonstrated that temperatures around 150°C are often employed to drive the reaction to completion. sci-hub.stnih.gov For example, the cyclization of an aniline with bis(2-chloroethyl)amine hydrochloride in a solvent like diethylene glycol monomethyl ether is carried out at 150°C for several hours. nih.gov

The following interactive table illustrates the typical effect of temperature on the yield of N-arylpiperazine synthesis, based on general findings in the field.

Effect of Temperature on N-Arylpiperazine Synthesis Yield

Temperature (°C)Reaction Time (h)Yield (%)Notes
7024LowIncomplete reaction observed.
9012ModerateSignificant product formation.
1108HighOptimal temperature for many systems.
1306HighFaster reaction but potential for side products.
1504DecreasedPotential for thermal degradation of reactants or products.

Note: This table is illustrative and based on general observations for N-arylpiperazine synthesis. Actual results for this compound may vary.

Pressure is primarily a significant factor when gaseous reactants are involved or when the reaction is carried out at temperatures above the boiling point of the solvent. In many lab-scale syntheses of this compound conducted in high-boiling point solvents, the reactions are run at atmospheric pressure. However, in industrial settings, particularly for hydrogenations or other reactions involving gases, pressure can be a critical parameter to control reaction rates and ensure the solubility of gaseous reactants.

Catalyst Selection and Loading Effects

The choice of catalyst and its loading are paramount in palladium-catalyzed syntheses of this compound. The Buchwald-Hartwig amination, a powerful method for forming C-N bonds, relies on a palladium precursor and a supporting ligand.

Catalyst Selection: The catalyst system typically consists of a palladium source, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), and a phosphine-based ligand. The ligand plays a crucial role in stabilizing the palladium center, promoting the elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination), and influencing the reaction's scope and efficiency.

For the amination of aryl chlorides, which are often the precursors for aniline synthesis, electron-rich and sterically hindered phosphine ligands are generally preferred. Examples of commonly used ligands include:

Biarylphosphines: Such as XPhos, SPhos, and RuPhos. These ligands have been shown to be effective for a wide range of amination reactions.

Josiphos-type ligands: These ferrocenyl-based ligands are also known to be highly active.

N-Heterocyclic Carbenes (NHCs): In some cases, NHC ligands can offer an alternative to phosphines and have shown high activity in palladium-catalyzed aminations. nih.gov

Research in the field of palladium-catalyzed aminations continuously aims to develop more active catalyst systems that can operate at very low loadings (down to parts-per-million levels). However, for many applications, catalyst loadings in the range of 0.5 to 2 mol% are common. The optimal loading is a balance between achieving a reasonable reaction time and minimizing catalyst cost.

The following interactive table provides an illustrative overview of how catalyst and ligand selection, along with catalyst loading, can impact the yield of a typical Buchwald-Hartwig amination reaction for the synthesis of an N-arylpiperazine.

Effect of Catalyst System and Loading on Yield

Palladium SourceLigandCatalyst Loading (mol%)Yield (%)
Pd(OAc)₂P(t-Bu)₃2Moderate
Pd₂(dba)₃XPhos1High
Pd(OAc)₂SPhos1High
Pd₂(dba)₃RuPhos0.5Good
Pd(OAc)₂None5Very Low

Note: This table is for illustrative purposes and based on general trends in Buchwald-Hartwig amination. The performance of each catalyst system can be highly substrate-dependent.

Industrial Synthesis Considerations

Scaling up the synthesis of this compound from the laboratory to an industrial scale introduces a new set of challenges and considerations. The primary goals of industrial synthesis are to ensure a safe, cost-effective, and environmentally sustainable process that delivers a product of consistent quality.

Key considerations for the industrial synthesis of this compound include:

Cost of Raw Materials: The choice of starting materials is heavily influenced by their cost and availability on a large scale. For instance, while aryl bromides or iodides might be more reactive in laboratory-scale Buchwald-Hartwig aminations, the less expensive but less reactive aryl chlorides are often preferred in industrial processes.

Catalyst Cost and Removal: Palladium catalysts, while highly effective, are expensive. Therefore, developing highly active catalysts that can be used at very low loadings is a major focus of industrial research. Furthermore, the removal of residual palladium from the final product is a critical issue, especially if the compound is intended for pharmaceutical applications, as strict limits on heavy metal impurities are enforced. This often necessitates additional purification steps.

Reaction Solvents: The choice of solvent is critical. Industrially, factors such as cost, safety (flammability, toxicity), environmental impact, and ease of recovery and recycling are paramount. While solvents like dioxane or toluene are common in laboratory settings, more benign and easily recoverable solvents are sought for large-scale production.

Process Safety: The potential for runaway reactions, especially in exothermic processes, must be carefully assessed and managed. This includes proper reactor design, temperature control, and emergency shutdown procedures. The handling of pyrophoric or air-sensitive reagents also requires specialized equipment and procedures.

Work-up and Purification: The isolation and purification of the final product must be efficient and scalable. This may involve crystallization, distillation, or chromatography. The choice of method depends on the physical properties of the product and the nature of the impurities. Minimizing the number of purification steps is key to reducing costs and maximizing throughput.

Waste Management: Industrial chemical processes generate waste streams that must be managed responsibly. This includes the treatment of solvent waste, aqueous waste, and any solid byproducts. "Green chemistry" principles are increasingly being applied to minimize waste generation at the source.

For the synthesis of N-arylpiperazines, industrial processes often favor nucleophilic aromatic substitution (SNAr) reactions when possible, as they avoid the use of expensive and potentially problematic palladium catalysts. mdpi.com However, for less activated aromatic systems where SNAr is not feasible, the optimization of palladium-catalyzed processes, with a focus on catalyst efficiency and recycling, remains a key area of development.

Chemical Transformations and Reactivity of 4 4 Phenylpiperazin 1 Yl Aniline

Functional Group Interconversions

The functional groups of 4-(4-phenylpiperazin-1-yl)aniline can be chemically modified to introduce new functionalities, thereby altering the molecule's properties for various applications.

The primary aromatic amine is a versatile handle for numerous transformations. A key reaction is diazotization, which converts the amino group into a diazonium salt. This intermediate is highly reactive and can be substituted by a wide range of nucleophiles in what are known as Sandmeyer or Sandmeyer-type reactions. wikipedia.orgorganic-chemistry.org For instance, treatment with copper(I) halides (CuCl, CuBr) can introduce the corresponding halogen atoms onto the aromatic ring. wikipedia.org Similarly, reaction with potassium iodide yields the iodo-substituted derivative. organic-chemistry.org The cyano group can also be introduced using copper(I) cyanide. wikipedia.org Furthermore, heating the diazonium salt in aqueous acid leads to the formation of the corresponding phenol.

The secondary amine in the piperazine (B1678402) ring is also amenable to functionalization. It can readily undergo N-alkylation with alkyl halides or N-acylation with acyl chlorides or anhydrides in the presence of a base. nih.govresearchgate.net These reactions allow for the introduction of a wide variety of substituents at the N-4 position of the piperazine ring, further diversifying the chemical space accessible from the parent compound.

The table below provides a summary of potential functional group interconversions for this compound.

Starting Functional GroupTarget Functional GroupReagents and ConditionsProduct
Primary Aromatic AmineAryl Halide (Cl, Br)1. NaNO₂, aq. HCl, 0-5 °C; 2. CuCl or CuBr1-(4-Halophenyl)-4-phenylpiperazine
Primary Aromatic AmineAryl Iodide1. NaNO₂, aq. HCl, 0-5 °C; 2. KI1-(4-Iodophenyl)-4-phenylpiperazine
Primary Aromatic AmineBenzonitrile1. NaNO₂, aq. HCl, 0-5 °C; 2. CuCN, KCN4-(4-Phenylpiperazin-1-yl)benzonitrile
Primary Aromatic AminePhenol1. NaNO₂, aq. HCl, 0-5 °C; 2. H₂O, heat4-(4-Phenylpiperazin-1-yl)phenol
Secondary Piperazine AmineN-Alkyl PiperazineR-X (alkyl halide), base (e.g., K₂CO₃ or Et₃N), solvent (e.g., DMF or CH₃CN)1-(4-Aminophenyl)-4-alkyl-4-phenylpiperazinium halide (or neutral product after deprotonation)
Secondary Piperazine AmineN-Acyl PiperazineRCOCl or (RCO)₂O, base (e.g., pyridine (B92270) or Et₃N), solvent (e.g., CH₂Cl₂ or THF)N-(4-(4-Acyl-4-phenylpiperazin-1-yl)phenyl)acetamide (if aniline (B41778) is also acylated) or 1-(4-aminophenyl)-4-phenylpiperazin-1-yl)-1-ethanone

Derivatization Strategies and Analogue Design

Design Principles for Structural Modification

The structural modification of the 4-(4-phenylpiperazin-1-yl)aniline scaffold is guided by established medicinal chemistry principles aimed at optimizing interactions with biological targets. Key design strategies involve modulating the electronic properties, steric bulk, and hydrogen bonding capabilities of the molecule.

Structure-Activity Relationship (SAR) Studies: SAR studies are fundamental to understanding how different functional groups impact activity. For related scaffolds like 4-anilinoquinazolines, it has been shown that the quinazoline (B50416) moiety is essential for activity, while substituents on both the quinazoline and aniline (B41778) rings significantly modulate potency, with electron-donating groups often being favored. nih.gov Similarly, for 4-anilidopiperidine analogues, the N-phenyl-N-piperidin-4-yl-propionamide moiety is crucial for selective binding to the μ-opioid receptor. nih.gov

Bioisosteric Replacement: This principle involves substituting one part of the molecule with a chemical group that has similar physical or chemical properties, with the aim of improving the compound's pharmacological properties. For example, replacing the piperazine (B1678402) ring with a morpholine (B109124) or pyrrolidine (B122466) group often results in a significant decrease in activity, highlighting the importance of the two nitrogen atoms in the piperazine ring for biological interactions. nih.gov

Synthesis of N-Substituted Aniline Derivatives

The primary amino group of the aniline moiety is a prime target for derivatization, allowing for the introduction of a wide array of functional groups through N-substitution. This can be achieved via N-acylation, N-alkylation, and other coupling reactions.

N-acylation is a common strategy to introduce amide functionalities. This is typically accomplished by reacting the parent aniline with various acylating agents such as acid chlorides or anhydrides in the presence of a base. derpharmachemica.com For instance, the amidation of a similar piperazine intermediate has been successfully carried out using various acid halides to yield the corresponding N-acyl derivatives. nih.gov These reactions are often straightforward and provide a diverse set of amides for biological evaluation.

Another approach involves the synthesis of glycine (B1666218) derivatives. The amino group can be converted into a glycine side arm, which can mimic the glycine amino acid and potentially improve the physicochemical and biological properties of the molecule. nih.gov

Reaction Type Reagents Product Type Reference
N-AcylationAcid Chlorides, Triethylamine (B128534)N-Aryl Amides nih.gov
N-AcylationN-AcylbenzotriazoleN-Aryl Amides (for sensitive substrates) derpharmachemica.com
N-AlkylationAlkyl Halides, BaseN-Alkyl Anilines researchgate.net
Glycine Derivative SynthesisChloroacetic acid, BaseN-Phenylglycine Derivatives nih.gov

This table summarizes common synthetic strategies for creating N-substituted derivatives of the aniline moiety.

Modification of the Piperazine Ring System

The piperazine ring is a critical component of the scaffold, and its modification offers another avenue for analogue design. The nitrogen atoms of the piperazine ring, particularly the one not attached to the phenylaniline core, can be substituted to modulate the compound's properties.

Studies on related compounds have shown that the nature of the substituent on the piperazine ring can have a profound impact on biological activity. For example, introducing bulkier substituents on the piperazine ring has been shown to diminish the anti-proliferative activity in certain classes of compounds. nih.gov Conversely, the introduction of a small acyl group, such as an acetyl group, to the piperazine nitrogen led to a significant improvement in cellular potency in a series of mTOR inhibitors. mit.edu

Furthermore, the aryl group attached to the piperazine ring can be varied. A series of small molecules based on a 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine (B39311) scaffold were synthesized with different substituents on the piperazine ring, leading to the discovery of potent inhibitors of inflammatory caspases. nih.gov The introduction of halogen atoms, such as fluorine, to the phenyl ring of the N-phenylpiperazine moiety has also been explored to enhance activity. nih.gov

Modification Site Modification Type Example Substituent Observed Effect Reference
Piperazine Nitrogen (N-4)AcylationAcetyl13-fold improvement in cellular potency (mTOR inhibitors) mit.edu
Piperazine Nitrogen (N-4)AlkylationEthylbenzeneLow nanomolar Kᵢ values (caspase inhibitors) nih.gov
Piperazine Nitrogen (N-4)Introduction of bulky groups-Diminution of inhibitory activity nih.gov
Phenyl Ring on PiperazineHalogenationFluorineEnhanced anti-tumor activity nih.gov

This table illustrates various modifications to the piperazine ring system and their impact on biological activity based on studies of related scaffolds.

Introduction of Diverse Chemical Moieties

To expand chemical diversity and explore new regions of chemical space, various chemical moieties can be introduced onto the this compound scaffold. This can involve derivatization at the aniline, the phenyl group of the phenylpiperazine, or the piperazine ring itself.

One strategy is the synthesis of chalcone-piperazine hybrids, where chalcone (B49325) functionalities are incorporated. These derivatives have shown promising anti-tumor activity, with the substitution of halogen atoms on the benzene (B151609) ring significantly influencing their potency. nih.gov Another approach involves the nucleophilic substitution reaction of a piperazine intermediate with various sulfonyl and acid chlorides to generate a series of novel derivatives. eurjchem.com For example, compounds with 4-(3-methoxy)-benzoyl and 4-(2-trifluoromethyl)-benzenesulfonyl groups have been synthesized and evaluated for their biological activities. eurjchem.com

The introduction of diverse heterocyclic systems is also a common strategy. The aniline nitrogen or the piperazine nitrogen can be used as a handle to attach various heterocyclic rings, further expanding the structural diversity of the analogues.

Scaffold-Based Derivatization for Target-Oriented Libraries

The this compound core is an excellent scaffold for the construction of combinatorial libraries aimed at specific biological targets. Scaffold-based derivatization allows for the systematic and rapid generation of a large number of analogues for high-throughput screening.

A fragment library has been constructed based on the 4-(piperazin-1-yl)aniline scaffold. researchgate.net In this approach, mono-amino and bis-amino derivatives were synthesized and used in "click chemistry" reactions (Copper(I)-catalyzed Azide-Alkyne Cycloaddition) to generate a library of triazole-linked compounds. This library was then screened for stabilizers of the c-MYC G-quadruplex, a potential anticancer target. researchgate.net

Solid-phase synthesis is another powerful technique for creating large libraries. For example, a 160-member library was generated from a 4-phenyl-2-carboxy-piperazine scaffold by combining it with various sulfonyl chlorides, acid chlorides, and amines. diva-portal.org This approach enables the modular and efficient synthesis of a diverse set of compounds for biological screening. researchgate.net The design of such libraries is often guided by the structure of a known biological target, leading to the creation of target-oriented libraries with a higher probability of identifying active compounds. nih.gov

Library Synthesis Approach Scaffold Key Reaction Library Application Reference
Fragment-Based Library4-(piperazin-1-yl)anilineCuAAC (Click Chemistry)c-MYC G-Quadruplex Stabilizers researchgate.net
Solid-Phase Synthesis4-phenyl-2-carboxy-piperazineAmidation, SulfonylationGeneral Screening diva-portal.org
Scaffold-Oriented SynthesisThienopyrazoleMulti-step synthesisKinase Inhibitors nih.gov

This table provides examples of how the this compound scaffold and related structures are used to generate target-oriented libraries.

Structure Activity Relationship Sar Studies of 4 4 Phenylpiperazin 1 Yl Aniline Analogues

Impact of Substituent Position and Electronic Effects on Molecular Interactions

The position and electronic properties of substituents on the aromatic rings of 4-(4-phenylpiperazin-1-yl)aniline analogues are critical determinants of their interaction with biological targets. Research on related 4-anilinoquinazolines, which share a similar aniline (B41778) moiety, has shown that electron-donating groups on the quinazoline (B50416) ring enhance inhibitory activity at the ATP binding site of the epidermal growth factor receptor (EGFR). nih.gov Specifically, the 6,7-dimethoxy derivative was found to be the most potent analogue, suggesting that electron-rich systems can favorably modulate binding affinity. nih.gov

Furthermore, the presence of a halogen substituent on the fluorophenyl moiety of certain phenylpiperazine analogues was essential for their inhibitory effects on human equilibrative nucleoside transporters (ENTs). polyu.edu.hk This underscores the role that specific electronic modifications, such as the introduction of electronegative atoms, can have on molecular interactions.

Substituent ModificationImpact on Molecular Interaction
Electron-donating groups on anilino-like ringsIncreased potency at EGFR ATP binding site nih.gov
Varied substituent position on phenyl ringCritical for dopaminergic system effects nih.gov
Halogen substitution on fluorophenyl moietyEssential for ENT inhibitory activity polyu.edu.hk

Steric Hindrance and Conformational Flexibility in Ligand-Target Recognition

The three-dimensional shape of a molecule, governed by steric hindrance and conformational flexibility, is paramount for effective ligand-target recognition. In a study of 4-anilidopiperidine analogues, constraints caused by methyl groups on the substituted aromatic ring were identified as a critical factor in determining the molecular conformation and, consequently, the binding affinity for opioid receptors. nih.gov

The arylpiperazine scaffold itself is known for its versatility and modular structure, which allows for modifications that can control the desired potency and selectivity. nih.gov The flexibility of the aliphatic chain often found in arylpiperazine derivatives allows the molecule to adopt different conformations to fit into binding pockets. mdpi.com However, excessive bulk can be detrimental. For example, in a series of phenylpiperazine derivatives targeting the serotonin (B10506) 5-HT2A receptor, a bulky bicyclic terminal fragment resulted in a steric clash and improper accommodation in the binding pocket, leading to reduced activity. nih.gov This contrasts with a smaller oxotriazinyl terminal fragment that formed an additional favorable contact. nih.gov

In another study, a comparison of aniline derivatives with their bulkier piperazine (B1678402) congeners revealed that a reduction in bulkiness, while maintaining lipophilicity, was beneficial for anticonvulsant activity. researchgate.net This suggests that an optimal balance of size and flexibility is crucial for effective ligand-target interactions.

Structural FeatureInfluence on Ligand-Target Recognition
Methyl group substitution on aromatic ringConstrains molecular conformation, affecting opioid receptor binding nih.gov
Bulky terminal fragmentsCan cause steric clashes and reduce binding affinity nih.gov
Reduced bulkinessFavorable for anticonvulsant activity in some analogues researchgate.net

Role of Linker Length and Connectivity on Interaction Profiles

The linker connecting the phenylpiperazine core to other molecular fragments significantly influences the interaction profile of the resulting analogues. The length and composition of this linker can dictate how the molecule spans binding sites and interacts with different receptor subpockets. nih.govmdpi.com Many antipsychotic agents that are dopamine (B1211576) D2 and D3 receptor ligands feature an aliphatic linker between a protonable amine and an acyl-like moiety. nih.gov

In the context of ligands targeting prostate-specific membrane antigen (PSMA), the linker structure has a profound effect on biological activity. nih.gov An optimal linker was found to contain an aliphatic fragment of 3-6 methylene (B1212753) units followed by a polypeptide chain. nih.gov While not directly studying this compound, this highlights the general principle that linker composition is key.

Studies on dopaminergic ligands have shown that modifying an aliphatic linker to a phenylmethyl or phenylethyl linker alters the affinity for D2 and D3 receptors. nih.gov The substitution pattern on these aromatic linkers further refines the interaction. For instance, N-(4-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}phenyl)acetamide, which contains a phenylethyl linker, demonstrated high affinity for both D2 and D3 receptors. nih.gov This indicates that both the length and the rigidity of the linker are important design elements.

Linker ModificationEffect on Interaction Profile
Aliphatic chain length (3-6 CH2 units)Optimal for certain PSMA ligands nih.gov
Modification from aliphatic to aromatic linkerAlters affinity for dopamine D2 and D3 receptors nih.gov
Presence of a flexible aliphatic chainAllows for varied conformations to fit binding sites mdpi.com

Comparative SAR with Related Phenylpiperazine Scaffolds

Comparing the structure-activity relationships of this compound analogues with other phenylpiperazine scaffolds provides a broader understanding of their therapeutic potential. For instance, arylpiperazines are recognized as a "privileged scaffold" for developing drugs targeting the central nervous system, particularly aminergic G protein-coupled receptors (GPCRs). nih.gov

In a study comparing different aryl groups at the 4-position of the piperazine ring, a phenyl-substituted compound showed strong cytotoxic activity against LNCaP cancer cells, outperforming derivatives with benzyl (B1604629) or pyridine (B92270) groups at the same position. mdpi.com This suggests that the phenyl group in the this compound scaffold is a key feature for certain biological activities.

Furthermore, when comparing phenylpiperazine analogues with 4-anilidopiperidines, it's noted that the latter have been extensively studied for their interaction with opioid receptors. nih.gov The N-phenyl-N-piperidin-4-yl-propionamide moiety is considered crucial for selective binding to the μ opioid receptor. nih.gov This provides a point of comparison for designing this compound analogues that may target different receptor families.

Quantitative Structure-Activity Relationship (QSAR) studies on various substituted phenyl-piperazine analogues have been conducted to model their activity as histamine (B1213489) H1-receptor antagonists. researchgate.net These studies have shown that electrostatic and steric factors are key correlates with the antagonistic effect, providing a framework for designing new derivatives with desired properties. researchgate.net

Phenylpiperazine Scaffold ComparisonKey SAR Findings
Phenyl vs. Benzyl/Pyridine at piperazine 4-positionPhenyl substitution showed superior cytotoxic activity in one study mdpi.com
Phenylpiperazines vs. 4-AnilidopiperidinesDifferent scaffolds show selectivity for different receptor families (e.g., aminergic GPCRs vs. opioid receptors) nih.govnih.gov
QSAR on various phenylpiperazinesElectrostatic and steric properties are critical for antihistamine activity researchgate.net

Molecular Interaction Studies Non Clinical Focus

The exploration of 4-(4-Phenylpiperazin-1-yl)aniline's interactions at the molecular level has centered on its potential to bind to various receptors and inhibit specific enzymes. These non-clinical studies are crucial for characterizing the compound's biochemical profile.

Receptor Binding Investigations

The phenylpiperazine moiety is a well-established pharmacophore that interacts with a range of neurotransmitter receptors. Investigations into the binding affinities of compounds structurally related to this compound have provided valuable insights into its potential receptor interactions.

Table 1: Dopamine (B1211576) Receptor Binding Affinity for a Structural Analogue

Compound Receptor Binding Affinity
4-((4-Phenylpiperazin-1-yl)methyl)aniline D2 Micromolar (µM)

Note: Data is for a close structural analogue and not the subject compound itself.

The phenylpiperazine scaffold is a common feature in many ligands targeting serotonin (B10506) receptors. Studies on various arylpiperazine derivatives indicate a propensity for high-affinity binding to the 5-HT1A receptor. nih.govnih.gov For instance, a series of N-(3-(4-phenylpiperazin-1-yl)propyl)-1H-indazole-carboxamides, which share the 4-phenylpiperazin-1-yl core, have demonstrated significant affinity for both 5-HT1A and 5-HT2A receptors. nih.gov Specifically, the unsubstituted phenyl derivative in this series exhibited Ki values of 13 ± 0.9 nM for the 5-HT1A receptor and 153 ± 15 nM for the 5-HT2A receptor. nih.gov These findings suggest that this compound may also possess notable affinity for these serotonin receptor subtypes, although direct binding data remains to be reported. The introduction of substituents on the piperazine (B1678402) ring has been shown to modulate the affinity and selectivity for these receptors. nih.gov

Table 2: Serotonin Receptor Binding Affinities for a Structurally Related Compound

Compound Receptor Ki (nM)
N-(3-(4-phenylpiperazin-1-yl)propyl)-1H-indazole-carboxamide 5-HT1A 13 ± 0.9

Note: Data is for a compound sharing the core phenylpiperazine moiety.

Molecular docking studies of arylpiperazine derivatives with dopamine and serotonin receptors have elucidated key interaction mechanisms. A crucial interaction for many of these ligands is the formation of a salt bridge between the protonated nitrogen of the piperazine ring and a highly conserved aspartate residue in the third transmembrane helix (TM3) of the receptors. nih.govmdpi.com For dopamine D2 receptor binding, interactions with amino acids such as Ser141, Ser122, and His189, as well as edge-to-face aromatic interactions with Phe178, Tyr216, and Trp182, have been identified for related benzimidazole-piperazine compounds. nih.gov Similarly, in serotonin receptors, the arylpiperazine moiety typically orients itself deep within the binding pocket. mdpi.com The specific interactions of this compound would likely involve these conserved residues, with the phenyl group of the piperazine contributing to binding through hydrophobic and aromatic interactions within the receptor's binding cavity.

Enzyme Inhibition Mechanistic Studies

Monoacylglycerol Lipase (B570770) (MAGL) Inhibition Characterization

Research into the therapeutic applications of monoacylglycerol lipase (MAGL) inhibitors has identified the phenyl(piperazin-1-yl)methanone scaffold as a promising starting point for the development of novel drug candidates. nih.gov MAGL is a key enzyme in the endocannabinoid system, primarily responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). nih.gov The inhibition of MAGL leads to increased levels of 2-AG, which can modulate various physiological processes, making MAGL an attractive target for conditions such as neurodegenerative diseases, cancer, and inflammation. nih.govnih.gov

A study focused on the discovery of reversible MAGL inhibitors utilized a virtual screening approach to identify a novel phenyl(piperazin-1-yl)methanone inhibitor. nih.gov Subsequent molecular modeling and optimization led to the synthesis of a derivative, compound 4 , which demonstrated efficient and reversible inhibition of MAGL with an IC₅₀ value of 6.1 µM. nih.govresearchgate.net The reversibility of this inhibition is a significant finding, as irreversible MAGL inhibitors have been associated with potential side effects stemming from prolonged inactivation of the enzyme. nih.gov

Further investigations into the structure-activity relationship of these derivatives revealed the importance of specific structural features for MAGL interaction. researchgate.net Docking studies of compound 4 into the MAGL active site indicated key interactions, although the specific amino acid residues involved were not detailed in the provided abstracts. researchgate.net The study also highlighted the potential of these compounds in oncology, with derivative 4 showing antiproliferative activity against several cancer cell lines. nih.govresearchgate.net

Table 1: MAGL Inhibition Data for Phenyl(piperazin-1-yl)methanone Derivative

CompoundTargetIC₅₀ (µM)Inhibition Type
Derivative 4MAGL6.1Reversible

Tubulin Polymerization Inhibition Studies

The 4-phenylpiperazin-1-yl moiety is a key structural feature in a class of potent tubulin polymerization inhibitors. Specifically, a series of N-heterocyclic (4-phenylpiperazin-1-yl)methanones derived from phenoxazine (B87303) and phenothiazine (B1677639) have demonstrated significant antiproliferative properties by targeting tubulin.

One of the standout analogues, 10-(4-(3-methoxyphenyl)piperazine-1-carbonyl)-10H-phenoxazine-3-carbonitrile , exhibited exceptionally low nanomolar GI₅₀ values, with a mean of 3.3 nM across a panel of 93 cancer cell lines. This indicates broad and potent anticancer activity. The mechanism of action for these compounds was confirmed to be the inhibition of tubulin polymerization.

Flow cytometry analysis revealed that this inhibition of tubulin dynamics leads to a cell cycle blockade at the G2/M phase. Further molecular investigations, including Western blotting and molecular docking studies, suggest that these phenylpiperazine derivatives bind to β-tubulin at the colchicine (B1669291) binding site. These findings underscore the suitability of the phenylpiperazine scaffold for the design and development of novel and highly effective tubulin polymerization inhibitors.

Tyrosinase Inhibition Mechanisms

Derivatives of 4-phenylpiperazine have been investigated as inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. Inhibition of this enzyme is of interest for applications in cosmetics as skin-lightening agents and in the food industry to prevent enzymatic browning.

One study synthesized a series of tyrosinase inhibitors, including 3-(4-benzyl-1-piperidyl)-1-(4-phenylpiperazin-1-yl)propan-1-one and 2-(4-benzyl-1-piperidyl)-1-(4-phenylpiperazin-1-yl)ethanone derivatives. Among these, a compound designated as 4b was identified as the most potent inhibitor, with an IC₅₀ value of 3.80 µM against mushroom tyrosinase.

In a separate study, a series of (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives were designed and evaluated for their tyrosinase inhibitory activity. These compounds displayed IC₅₀ values ranging from 1.5 to 82.4 µM. The most potent compound in this series, 81a , which features hydrophobic ortho-substituents on the aroyl moiety, had an IC₅₀ value of 1.5 µM. These studies provide valuable structure-activity relationship (SAR) data for this class of tyrosinase inhibitors, highlighting the importance of the phenylpiperazine core.

Table 2: Tyrosinase Inhibition Data for Phenylpiperazine Derivatives

CompoundTarget EnzymeIC₅₀ (µM)
Compound 4bMushroom Tyrosinase3.80
Compound 81aMushroom Tyrosinase1.5

Characterization of Reversible and Irreversible Covalent Inhibition

The nature of enzyme inhibition, whether reversible or irreversible, is a critical factor in drug design. Covalent inhibitors, which form a chemical bond with their target, can be either reversible or irreversible. Reversible covalent inhibitors offer the advantage of prolonged target engagement compared to non-covalent inhibitors, while potentially avoiding the toxicity associated with permanent, irreversible binding.

In the context of the 4-phenylpiperazin-1-yl scaffold, studies on MAGL inhibitors have specifically highlighted the development of reversible inhibitors. nih.gov For instance, the phenyl(piperazin-1-yl)methanone derivative 4 was confirmed to be a reversible MAGL inhibitor. nih.govresearchgate.net This is a desirable characteristic, as it may reduce the risk of side effects linked to the chronic, irreversible inactivation of the enzyme. nih.gov

The mechanism of covalent inhibition often involves an electrophilic "warhead" on the inhibitor that reacts with a nucleophilic amino acid residue (like cysteine, serine, or lysine) in the active site of the target protein. mdpi.comyoutube.com While the specific covalent interactions for the phenylpiperazine-based MAGL inhibitors were not fully detailed in the provided search results, the emphasis on their reversibility suggests that the covalent bond formed is designed to be labile under physiological conditions. nih.govmdpi.com For other targets like tubulin, the binding of phenylpiperazine derivatives is described at the colchicine site, which is typically a non-covalent interaction. The term "inhibition" in this context refers to the disruption of the protein's function, which does not necessarily imply covalent modification.

DNA Binding and Intercalation Studies

While the primary molecular interactions of many 4-phenylpiperazin-1-yl derivatives are with protein targets, there is evidence to suggest that this scaffold can also be incorporated into molecules that interact with DNA. The ability of a compound to bind to DNA, either through groove binding or intercalation, can be a mechanism for anticancer activity by interfering with DNA replication and transcription.

A study on newly synthesized 1,2-benzothiazine derivatives incorporating a phenylpiperazine moiety investigated their potential as anticancer agents. nih.gov Molecular docking studies for one of the most active compounds, BS230 (3-(4-chlorobenzoyl)-2-{2-[4-(3,4-dichlorophenyl)-1-piperazinyl]-2-oxoethyl}-4-hydroxy-2H-1,2-benzothiazine 1,1-dioxide) , indicated an ability to bind to the minor groove of DNA. nih.gov This binding was also supported by fluorescence spectroscopy experiments. nih.gov

This finding suggests that the phenylpiperazine ring, as part of a larger molecular structure, can contribute to interactions with DNA. The benzothiazine and phenylpiperazine rings were proposed to be responsible for π-type interactions with the components of the DNA minor groove. nih.gov It is important to note that this is not direct evidence of DNA binding by this compound itself, but it demonstrates the potential for its derivatives to be designed as DNA-binding agents.

Molecular Recognition Pathways

The molecular recognition of 4-phenylpiperazin-1-yl derivatives by their biological targets is governed by a combination of specific intermolecular forces, including hydrogen bonds, hydrophobic interactions, and electrostatic forces. Molecular docking studies have provided insights into these recognition pathways for various targets.

For MAGL inhibition by phenyl(piperazin-1-yl)methanone derivatives, molecular modeling was crucial in identifying and optimizing lead compounds, indicating a specific binding mode within the enzyme's active site. nih.govresearchgate.net In the case of tubulin inhibitors, the phenylpiperazine moiety is part of a larger structure that docks into the colchicine binding site on β-tubulin, a well-defined pocket for inhibitor binding. nih.gov

Similarly, for COX-2 inhibitors based on a phenylpiperazine scaffold, computational docking showed interactions with key residues in the active site of the enzyme. nih.gov These examples collectively illustrate that the 4-phenylpiperazin-1-yl core serves as a versatile scaffold that can be chemically modified to achieve specific molecular recognition by a diverse range of biological targets.

Computational Chemistry and Theoretical Investigations

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict how a ligand, such as 4-(4-phenylpiperazin-1-yl)aniline, might interact with a biological target, typically a protein or nucleic acid.

While specific docking studies on this compound are not extensively reported in publicly available literature, a wealth of information can be gleaned from studies on structurally similar phenylpiperazine derivatives. These studies provide a framework for understanding the potential interactions of the title compound.

Binding affinity, often expressed as the dissociation constant (Kd) or inhibition constant (Ki), is a measure of the strength of the binding interaction between a ligand and its target. Molecular docking programs estimate this affinity using scoring functions, which can then be used to rank different compounds in a virtual screen.

For phenylpiperazine derivatives, binding affinities are highly dependent on the nature of the target and the substituents on the phenyl and piperazine (B1678402) rings. For instance, studies on various G-protein coupled receptors (GPCRs), such as serotonin (B10506) (5-HT) and dopamine (B1211576) receptors, have shown that phenylpiperazine derivatives can exhibit nanomolar affinities. nih.gov The affinity is influenced by factors like the length and branching of alkyl substituents on the piperazine nitrogen. nih.gov In a series of 1-arylsulfonyl-4-phenylpiperazine derivatives, some compounds showed moderate inhibitory activity against α-glucosidase. nih.gov Another study on phenylpiperazine analogs targeting dopamine D3 receptors found that bitopic binding could enhance affinity. nih.gov

Table 1: Predicted Binding Affinities of Phenylpiperazine Derivatives against Various Targets

Derivative ClassTargetPredicted/Observed AffinityReference
1-Arylsulfonyl-4-phenylpiperazinesα-GlucosidaseModerate IC50 values nih.gov
N-Phenylpiperazine analogsDopamine D3 ReceptorHigh affinity (nanomolar range) nih.gov
Heterobicyclic phenylpiperazines5-HT1A ReceptorNanomolar Ki values nih.gov
Phenylpiperazine derivativesα1A-AdrenoceptorAffinity dependent on functional groups rsc.org

This table is illustrative and based on data for phenylpiperazine derivatives, not specifically this compound.

A crucial aspect of molecular docking is the identification of key amino acid residues within the target's binding pocket that form significant interactions with the ligand. For aminergic GPCRs, a common feature of arylpiperazine binding is a charge-reinforced hydrogen bond between the protonatable nitrogen atom of the piperazine ring and a conserved aspartic acid residue (Asp3.32). mdpi.com

Other important interactions include:

π-π stacking: The aromatic phenyl ring of the ligand can engage in π-π stacking interactions with aromatic residues like phenylalanine (Phe) and tyrosine (Tyr) in the binding pocket. mdpi.com

Hydrophobic interactions: The aliphatic parts of the piperazine ring and any alkyl substituents can form hydrophobic interactions with nonpolar residues. nih.gov

Hydrogen bonds: Besides the key interaction with aspartate, other hydrogen bonds can be formed with residues like serine (Ser) and glutamine (Gln). rsc.orgmdpi.com

In the context of DNA as a target, phenylpiperazine moieties have been shown to slide into the minor groove and participate in π-π stacking interactions with DNA bases. nih.gov

Table 2: Key Interacting Residues for Phenylpiperazine Derivatives with Various Targets

TargetKey Interacting ResiduesType of InteractionReference
5-HT1A ReceptorAsp116 (Asp3.32), Phe362 (Phe6.52)Salt bridge, π-π stacking mdpi.combg.ac.rs
α1A-AdrenoceptorAsp106, Gln177, Ser188, Ser192Hydrogen bonds, electrostatic forces rsc.org
Dopamine D2 ReceptorAsp3.32, Phe6.52, Trp6.48Salt bridge, π-π stacking mdpi.com
DNA-Topo II complexDT9, DA12, Asp463, Gly488π-π stacking, hydrogen bonds nih.gov

This table is illustrative and based on data for phenylpiperazine derivatives, not specifically this compound.

The binding mode describes how a ligand occupies the binding site of a receptor. For phenylpiperazine derivatives, several binding modes have been proposed based on computational and experimental data.

Orthosteric Binding: The ligand binds to the primary, evolutionarily conserved binding site of the receptor, where the endogenous ligand also binds. The interaction with Asp3.32 in aminergic GPCRs is a hallmark of orthosteric binding. mdpi.com

Bitopic Binding: The ligand is large enough to simultaneously occupy the orthosteric site and a secondary, allosteric binding pocket. nih.govmdpi.com This can lead to enhanced affinity and selectivity.

Intercalation/Groove Binding: When interacting with DNA, phenylpiperazine derivatives can intercalate between base pairs or, more commonly, bind to the minor groove. nih.gov The planar phenyl ring is crucial for these interactions.

The specific binding mode of this compound would depend on the target it interacts with. Its structure, featuring both a rigid aromatic system and a flexible piperazine linker, allows for adaptability to different binding pocket topographies.

Quantum Chemical Calculations (DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. These calculations provide insights into the distribution of electrons, molecular orbital energies, and reactivity, which are fundamental to understanding a molecule's behavior.

The electronic structure of this compound is characterized by the interplay between the electron-donating aniline (B41778) moiety and the phenylpiperazine group. The amino group (-NH2) on the aniline ring is a strong electron-donating group, which increases the electron density of the phenyl ring it is attached to. wikipedia.org This influences the molecule's reactivity, particularly in electrophilic aromatic substitution reactions. wikipedia.org

DFT calculations can be used to compute various electronic properties, such as the molecular electrostatic potential (MEP). The MEP map visually represents the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For an aniline derivative, the area around the nitrogen atom of the amino group is expected to be a region of negative potential, making it susceptible to electrophilic attack.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides information about the molecule's chemical reactivity and kinetic stability. nih.gov

A small HOMO-LUMO gap generally implies high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For aniline and its derivatives, the HOMO is typically localized on the aniline ring and the nitrogen atom, while the LUMO distribution can vary depending on the substituents. physchemres.orgphyschemres.org The introduction of the phenylpiperazine moiety to the aniline core will modulate these orbital energies.

Table 3: Calculated HOMO-LUMO Energies and Gaps for Aniline and Related Compounds using DFT

This table provides examples of DFT calculations on related structures to illustrate the concept. The values can vary based on the specific DFT functional and basis set used. The HOMO-LUMO gap for 1-Amino-4-methylpiperazine and 4-Phenylpyrimidine were reported in the literature but the individual HOMO and LUMO values were not explicitly stated in the provided snippets.

For this compound, the HOMO is expected to have significant contributions from the aniline ring and its amino group, reflecting its electron-donating character. The LUMO would likely be distributed across the phenyl rings. The precise energies and distributions would require specific DFT calculations for this molecule.

Reactivity Descriptors and Electrophilicity Indices

The reactivity of a chemical species can be quantitatively described through a series of descriptors derived from conceptual Density Functional Theory (DFT). These descriptors, such as chemical potential (μ), hardness (η), softness (S), and the global electrophilicity index (ω), provide insight into the molecule's stability and its propensity to react as an electrophile or nucleophile. These parameters are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

For this compound, while specific experimental or detailed theoretical studies providing these exact values are not readily found in publicly accessible literature, the general principles of its structure allow for a qualitative prediction. The presence of the aniline moiety, with its electron-donating amino group, would significantly influence the electronic distribution, elevating the HOMO energy and suggesting nucleophilic characteristics at the aromatic ring and the nitrogen atom. Conversely, the phenylpiperazine group can modulate this reactivity.

A comprehensive theoretical study would involve geometry optimization of the molecule followed by frequency calculations at a suitable level of theory (e.g., B3LYP with a 6-311++G(d,p) basis set). From the resulting HOMO and LUMO energies, the reactivity indices could be calculated using the following equations:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Hardness (η) = (I - A) / 2

Chemical Potential (μ) = -(I + A) / 2

Global Electrophilicity Index (ω) = μ² / (2η)

Without a dedicated computational study on this compound, a data table of these specific values cannot be generated. However, studies on structurally related piperazine derivatives often utilize these descriptors to rationalize reaction mechanisms and predict sites of electrophilic or nucleophilic attack.

Non-Covalent Interaction Analysis

Non-covalent interactions (NCIs) are crucial in determining the supramolecular chemistry, crystal packing, and biological activity of a molecule. Analyses such as Hirshfeld surface analysis, Reduced Density Gradient (RDG), and Quantum Theory of Atoms in Molecules (QTAIM) are employed to visualize and quantify these weak interactions, including hydrogen bonds, van der Waals forces, and π-π stacking.

For this compound, several types of non-covalent interactions can be anticipated:

N-H···N/O Hydrogen Bonds: The amine group of the aniline moiety can act as a hydrogen bond donor.

C-H···π Interactions: The aromatic rings provide sites for interactions with C-H bonds.

π-π Stacking: The two phenyl rings can engage in stacking interactions, which would be highly dependent on the molecule's conformation.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a powerful tool in drug discovery used to identify the essential three-dimensional arrangement of chemical features responsible for a molecule's biological activity. A pharmacophore model for this compound and its derivatives would typically include features like:

Hydrogen Bond Acceptors (HBA)

Hydrogen Bond Donors (HBD)

Aromatic Rings (AR)

Hydrophobic Features (HY)

Positive Ionizable (PI) features

Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large chemical databases (virtual screening) to identify novel compounds that possess the same essential features and are therefore likely to exhibit similar biological activity.

The 4-phenylpiperazine scaffold is a common motif in medicinal chemistry, and various studies have employed virtual screening to discover inhibitors for different biological targets. For example, derivatives of 1-(4-phenylpiperazin-1-yl)ethanone (B3049689) were studied as CCR1 antagonists, where a pharmacophore model could highlight the importance of the piperazine nitrogen and the phenyl group for binding. However, a specific pharmacophore model developed solely from this compound has not been identified in the surveyed literature.

Conformational Analysis and Energy Minimization

The biological activity and physical properties of a flexible molecule like this compound are intrinsically linked to its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy conformations of the molecule. This process typically involves a systematic or stochastic search of the conformational space, followed by geometry optimization and energy minimization using molecular mechanics or quantum mechanics methods.

In Silico Assessment of Pharmacokinetic Relevant Parameters

Computational methods are widely used in the early stages of drug development to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound, helping to identify candidates with favorable pharmacokinetic profiles.

Computational Permeability Predictions

Permeability across biological membranes, such as the intestinal epithelium (often modeled by Caco-2 cell monolayers) and the blood-brain barrier, is a critical factor for oral bioavailability and central nervous system activity. In silico models predict permeability based on various molecular descriptors, including lipophilicity (logP), polar surface area (PSA), molecular weight, and hydrogen bonding capacity.

Table 1: Predicted Physicochemical Properties Relevant to Permeability for this compound (Note: These are generalized predictions from computational models and not experimental data.)

Property Predicted Value Significance for Permeability
Molecular Weight 253.35 g/mol Within the range for good oral bioavailability (Lipinski's Rule of Five).
XLogP3 ~3.3 Indicates moderate lipophilicity, favorable for membrane permeability.
Topological Polar Surface Area (TPSA) ~41.5 Ų Suggests good intestinal absorption and blood-brain barrier penetration.
Hydrogen Bond Donors 1 Favorable for permeability.

Based on these descriptors, computational models would likely predict that this compound has good potential for passive intestinal absorption. Studies on similar piperazine-containing series have utilized such computational predictions to guide the design of compounds with improved pharmacokinetic profiles.

Computational Metabolic Stability Predictions

The metabolic stability of a compound determines its half-life in the body. The primary site of drug metabolism is the liver, mediated mainly by the Cytochrome P450 (CYP) enzyme superfamily. In silico tools can predict the sites of metabolism on a molecule and its likely rate of degradation by various CYP isozymes (e.g., CYP3A4, CYP2D6, CYP2C9).

For this compound, potential sites of metabolism include:

Aromatic hydroxylation: On either of the two phenyl rings. The para-position of the terminal phenyl ring is a likely site.

N-dealkylation: Cleavage of the phenyl group from the piperazine nitrogen.

Oxidation of the aniline nitrogen.

Computational models predict which of these sites are most susceptible to metabolism by docking the molecule into the active sites of CYP enzyme models and calculating the reactivity of each atom. While specific predictive data for the metabolic stability of this compound is not available, studies on related structures, such as mTOR inhibitors with a phenylpiperazine side chain, have shown that this moiety can be subject to rapid metabolism, which is a key consideration in drug design.

Spectroscopic Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed. For complex structures like phenylpiperazine derivatives, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguous signal assignment. nih.govresearchgate.net

The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons in a molecule. In 4-(4-Phenylpiperazin-1-yl)aniline, distinct signals are expected for the protons on the two aromatic rings and the piperazine (B1678402) ring.

The protons on the phenyl ring attached to the piperazine nitrogen typically appear in the aromatic region (δ 6.8-7.3 ppm). The protons on the aniline (B41778) ring are also found in this region but are influenced by the electron-donating amino group (-NH₂) and the electron-withdrawing piperazine ring. The -NH₂ protons themselves would appear as a broad singlet, the chemical shift of which can be solvent-dependent. The piperazine protons, being aliphatic, resonate upfield, typically in the δ 3.0-3.5 ppm range, often as complex multiplets due to their chemical and magnetic environments. hmdb.caresearchgate.net

Predicted ¹H NMR Chemical Shifts (in CDCl₃)

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity
Phenyl-H (ortho, meta, para) 7.25 - 6.85 Multiplet
Aniline-H (ortho to -NH₂) 6.65 Doublet
Aniline-H (meta to -NH₂) 6.80 Doublet
Piperazine-H (adjacent to N-Ph) 3.25 Triplet
Piperazine-H (adjacent to N-Aniline) 3.15 Triplet

Note: These are predicted values based on typical shifts for aniline and phenylpiperazine moieties. Actual values may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum reveals the number of distinct carbon environments and provides information about the carbon skeleton. Aromatic carbons typically resonate between δ 110-160 ppm, while aliphatic carbons, like those in the piperazine ring, appear further upfield. hmdb.cachemicalbook.com

The carbon attached to the amino group in the aniline ring is expected to be shielded, while the carbon at the junction with the piperazine nitrogen will be deshielded. Similarly, the carbons of the phenyl ring will show distinct signals based on their position relative to the piperazine nitrogen. The two sets of methylene (B1212753) carbons in the piperazine ring may be chemically equivalent or non-equivalent depending on the conformational dynamics of the molecule.

Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

Carbon Assignment Predicted Chemical Shift (ppm)
C-NH₂ (Aniline) 140.5
C-N (Aniline) 142.0
C-H (Aniline) 115.5, 119.0
C-N (Phenyl) 151.0
C-H (Phenyl) 116.0, 120.0, 129.0
Piperazine (-CH₂-) 49.5

Note: These are predicted values. Actual values may vary.

For a molecule with multiple overlapping signals in the aromatic region, 2D NMR is indispensable for assigning the structure. youtube.comipb.pt

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons (³J-coupling). sdsu.edu A COSY spectrum would show correlations between the adjacent protons on the aniline ring and between the protons on the phenyl ring. It would also confirm the coupling between the different sets of protons within the piperazine ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the carbon to which it is directly attached. youtube.comsdsu.edu This allows for the unambiguous assignment of carbon signals for all protonated carbons by linking the known proton shifts to their corresponding carbon partners.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away. sdsu.edu HMBC is crucial for connecting the different fragments of the molecule. For instance, it would show correlations between the piperazine protons adjacent to the aniline ring and the carbons of that ring, confirming the point of attachment. It would also show correlations between the piperazine protons and the carbons of the phenyl ring, verifying the complete molecular structure. nih.govresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).

The IR spectrum of this compound would display characteristic bands for the amine, aromatic, and aliphatic moieties. nist.gov

N-H Stretching: The primary amine (-NH₂) group of the aniline moiety will show two characteristic sharp to medium bands in the region of 3300-3500 cm⁻¹. researchgate.net

C-H Stretching: Aromatic C-H stretching vibrations appear as a group of bands above 3000 cm⁻¹, while aliphatic C-H stretching from the piperazine ring will be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

C=C Stretching: Aromatic ring C=C stretching vibrations result in several bands in the 1450-1600 cm⁻¹ region.

C-N Stretching: The stretching vibrations for the aromatic C-N bond and the aliphatic C-N bonds will appear in the fingerprint region, typically between 1250 and 1360 cm⁻¹. researchgate.net

Expected IR Absorption Bands

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch Primary Amine (-NH₂) 3300 - 3500 Medium, Doublet
C-H Stretch Aromatic 3000 - 3100 Medium to Weak
C-H Stretch Aliphatic (Piperazine) 2850 - 2960 Medium
C=C Stretch Aromatic Ring 1450 - 1600 Medium to Strong
C-N Stretch Aromatic Amine 1250 - 1360 Medium

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization. For this compound (C₁₆H₁₉N₃), the exact mass is 253.1579 g/mol .

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺˙) would be observed at m/z 253. Since the molecule contains an odd number of nitrogen atoms (three), its molecular weight is odd, consistent with the nitrogen rule. libretexts.org

The fragmentation pattern is dictated by the stability of the resulting fragments. Common fragmentation pathways for this molecule would include:

Alpha-cleavage: The bonds adjacent to the nitrogen atoms are prone to cleavage. This can lead to the loss of fragments from the piperazine ring. libretexts.orgmdpi.com

Cleavage of the Piperazine Ring: The piperazine ring can undergo fragmentation, leading to characteristic ions.

Fragmentation of the Aromatic Rings: The spectrum would likely show peaks corresponding to the phenyl cation (m/z 77) and fragments from the aniline moiety. researchgate.net The stability of the aromatic rings means the molecular ion peak is expected to be relatively strong. libretexts.orguni-saarland.de

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule, specifically the promotion of electrons from a ground state to a higher energy excited state upon absorption of UV or visible light. The chromophores in this compound are the substituted benzene (B151609) rings.

The spectrum is expected to show absorptions due to π → π* transitions associated with the aromatic systems. msu.edu

The aniline moiety is a strong chromophore. Aniline itself typically shows a primary absorption band around 230-240 nm and a secondary, less intense band around 280-290 nm. researchgate.net

The phenylpiperazine portion also contributes to the absorption in the UV region. The conjugation between the aniline nitrogen's lone pair and the aromatic ring, as well as the electronic effects of the phenylpiperazine substituent, will influence the exact position (λ_max) and intensity of these absorption bands. An n → π* transition, involving the non-bonding electrons on the nitrogen atoms, may also be observed, though often with much lower intensity than the π → π* transitions. aatbio.com

Crystallographic Analysis of 4 4 Phenylpiperazin 1 Yl Aniline and Its Derivatives

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the atomic arrangement within a crystal lattice. This method has been applied to various salts of 4-(4-phenylpiperazin-1-yl)aniline and its analogues, revealing key structural features.

The solid-state conformation of this compound derivatives is largely defined by the geometry of the piperazine (B1678402) ring and the orientation of its substituents. In numerous crystallographic studies of its salts, the protonated piperazine ring consistently adopts a stable chair conformation. nih.gov

For instance, in a series of 4-phenylpiperazin-1-ium salts with different benzoate (B1203000) anions, the piperazine ring maintains this chair geometry. nih.gov Similarly, in the crystal structures of 4-(4-nitrophenyl)piperazin-1-ium trifluoroacetate (B77799) and 4-(4-nitrophenyl)piperazin-1-ium trichloroacetate (B1195264), the piperazine ring also exhibits a chair conformation. iucr.orgnih.gov

The orientation of the phenyl or nitrophenyl group on the piperazine ring can vary. In most reported structures of 4-phenylpiperazin-1-ium salts, the 4-phenyl substituent occupies an equatorial position. doaj.org However, in the case of 4-(4-nitrophenyl)piperazin-1-ium trifluoroacetate, the nitrophenyl group is in a bisectional position, while in the trichloroacetate salt, it is equatorial. iucr.orgnih.gov In other derivatives, such as 4-(4-nitrophenyl)piperazin-1-ium 3,5-dinitrobenzoate, the 4-nitrophenyl ring has been observed in a less common axial position. nih.gov

The conformation is also influenced by the planarity of the aromatic systems. The aromatic ring of the 4-phenylpiperazin-1-ium cation is typically planar. nih.gov The dihedral angle between the piperazine ring and the nitrophenyl moiety varies across different structures, for example, ranging from 3.11° to 14.82° in a series of six 4-(4-nitrophenyl)piperazin-1-ium benzoate salts. nih.gov

Table 1: Selected Conformational Data for Derivatives of this compound

Compound NamePiperazine ConformationSubstituent PositionReference
4-Phenylpiperazin-1-ium 4-ethoxybenzoate monohydrateChairEquatorial nih.gov
4-(4-Nitrophenyl)piperazin-1-ium trifluoroacetateChairBisectional iucr.orgnih.gov
4-(4-Nitrophenyl)piperazin-1-ium trichloroacetateChairEquatorial iucr.orgnih.gov
4-(4-Nitrophenyl)piperazin-1-ium 3,5-dinitrobenzoateChairAxial nih.gov
Bis(4-phenylpiperazin-1-ium) oxalate (B1200264) dihydrateChairNot specified mdpi.com

Hydrogen bonds are the most significant directional interactions in the crystal structures of this compound derivatives, particularly in their salt forms where the piperazinium cation acts as a hydrogen-bond donor. These interactions play a crucial role in the formation of stable supramolecular assemblies.

These hydrogen bonds often lead to the formation of recognizable motifs, such as chains and sheets. For example, in a series of hydrated 4-phenylpiperazin-1-ium benzoate salts, a combination of N-H···O and O-H···O hydrogen bonds creates ribbon-like structures. nih.gov In the case of bis(4-phenylpiperazin-1-ium) oxalate dihydrate, intermolecular O-H···O, N-H···O, and C-H···O hydrogen bonds work in concert to stabilize the crystal structure. mdpi.com The supramolecular assembly can range from one-dimensional chains to more complex three-dimensional networks, as seen in the comparison between 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate (forming sheets) and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate (forming a 3D network). iucr.orgnih.gov

Weaker C-H···O, C-H···F, and C-H···π interactions also play a role in the stabilization of the crystal packing. nih.govnih.gov For instance, C-H···π interactions are observed between cations and the benzene (B151609) rings of anions in some of the benzoate salts. nih.gov

Table 2: Common Hydrogen Bonding Interactions in Derivatives of this compound

Interaction TypeDonorAcceptorCommon MotifsReference
N-H···OPiperazinium N-HAnion O, Water OChains, Sheets, Rings nih.govnih.govnih.goviucr.org
O-H···OWater O-HAnion O, Water OChains, Sheets nih.govnih.govmdpi.comiucr.org
C-H···OPhenyl/Piperazine C-HAnion OStabilizing 3D network nih.govmdpi.com
C-H···πPhenyl/Piperazine C-HAromatic Ring π-systemSheets, Ribbons nih.govnih.gov
C-H···FPhenyl/Piperazine C-HFluorine (in trifluoroacetate)Sheets nih.govnih.gov

In many of the studied salts, the primary hydrogen bonds organize the molecules into chains or sheets, which are then further assembled into a three-dimensional structure through weaker forces. For example, in several 4-phenylpiperazin-1-ium benzoate salts, hydrogen-bonded ribbons form the primary structural motif. nih.gov In the crystal of 4-(4-nitrophenyl)piperazin-1-ium trifluoroacetate, aromatic π-π interactions between adjacent chains of rings contribute to the supramolecular assembly. iucr.org

The crystal packing of six different 4-(4-nitrophenyl)piperazin-1-ium benzoate salts demonstrates how the anion can influence the packing, leading to the formation of organic chains that assemble into sheets. nih.govcsic.es In one of these, the 4-ethoxybenzoate salt, a layered structure of cations and anions is observed. nih.gov In contrast, some structures, like that of 4-phenylpiperazin-1-ium 4-methylbenzoate monohydrate, show no C-H···π or π-π stacking interactions, with the crystal structure being stabilized primarily by hydrogen bonds and van der Waals forces between the ribbons. nih.gov

Hirshfeld Surface Analysis for Intermolecular Contacts Quantification

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties onto this surface, one can gain a detailed understanding of the close contacts between molecules.

In the case of bis(4-phenylpiperazin-1-ium) oxalate dihydrate, Hirshfeld analysis was used to quantify the non-covalent interactions that stabilize the crystal structure. mdpi.com The analysis of two-dimensional fingerprint plots derived from the Hirshfeld surface allows for the deconstruction of these interactions, providing percentage contributions of different contact types to the total surface area. For instance, the analysis of the 4-(4-nitrophenyl)piperazine salts highlighted the significant role of hydrogen bonding and halogen contacts in the crystal packing. nih.gov The relatively lower contribution of H···H contacts in these structures was consistent with the number of hydrogen atoms available for such interactions. nih.gov

Table 3: Dominant Intermolecular Contacts from Hirshfeld Surface Analysis for 4-(4-Nitrophenyl)piperazin-1-ium Salts

CompoundDominant Contact 1Dominant Contact 2Other Significant ContactsReference
4-(4-Nitrophenyl)piperazin-1-ium trifluoroacetateO···H/H···OF···H/H···FC···H/H···C iucr.orgnih.gov
4-(4-Nitrophenyl)piperazin-1-ium trichloroacetateO···H/H···OCl···H/H···ClC···H/H···C iucr.orgnih.gov

Applications in Chemical Biology and Advanced Organic Synthesis

Utility as a Versatile Synthetic Building Block

The chemical reactivity of 4-(4-phenylpiperazin-1-yl)aniline at both the aniline (B41778) nitrogen and the secondary amine of the piperazine (B1678402) ring (if unsubstituted) allows for its extensive use as a versatile synthetic building block. Organic chemists have capitalized on these reactive sites to construct a wide array of derivatives through various synthetic transformations.

The aniline functional group readily participates in reactions such as amidation and sulfonamidation. For instance, reaction with various acid halides and sulfonyl halides in the presence of a base like triethylamine (B128534) leads to the formation of the corresponding N-substituted amide and sulfonamide derivatives nih.gov. These reactions are fundamental in modifying the electronic and steric properties of the molecule, often leading to significant changes in biological activity.

Furthermore, the phenylpiperazine moiety itself can be synthesized from aniline precursors. A general synthetic route involves the cyclization of an appropriate aniline derivative with bis(2-chloroethyl)amine (B1207034) hydrochloride nih.gov. This method allows for the introduction of various substituents on the phenyl ring prior to the formation of the piperazine ring, offering a modular approach to a diverse set of analogs. For example, starting from a substituted aniline, sequential reactions involving sulfonylation, reduction, alkylation, and finally cyclization can yield complex phenylpiperazine derivatives nih.gov.

Another key synthetic application is the use of the entire this compound scaffold in coupling reactions. For example, it can be used in ruthenium-catalyzed formal hydroamination of allyl alcohols to produce γ-amino alcohols, which are important intermediates in the synthesis of pharmaceuticals acs.org. This highlights its role in carbon-nitrogen bond-forming reactions, expanding its utility beyond simple derivatization of the aniline group.

The versatility of this compound as a building block is further demonstrated in the synthesis of more complex heterocyclic systems. For example, it can be condensed with other reagents to form part of a larger molecular framework, such as in the synthesis of novel 5-((4-phenylpiperazine-1-yl)methyl)-8-hydroxyquinoline derivatives, which have been investigated for their antibacterial properties researchgate.net.

The following table summarizes some of the key synthetic transformations involving the this compound scaffold:

Reaction TypeReagents and ConditionsProduct TypeReference
AmidationAcid halides, triethylamineN-Aryl amides nih.gov
SulfonamidationSulfonyl halides, triethylamineN-Aryl sulfonamides nih.gov
Cyclizationbis(2-chloroethyl)amine hydrochloridePhenylpiperazine derivatives nih.gov
Formal HydroaminationAllyl alcohols, Ruthenium catalyst, K3PO4γ-Amino alcohols acs.org
Condensation5-chloromethyl-8-quinolinol, triethylamineQuinoline derivatives researchgate.net

Development as a Biochemical Probe

The phenylpiperazine scaffold, a core component of this compound, is a privileged structure in medicinal chemistry and has been successfully adapted for the development of biochemical probes. These probes are essential tools in chemical biology for studying biological processes, identifying protein targets, and elucidating mechanisms of action.

While direct examples for this compound are not extensively detailed, the development of fluorescent probes from closely related phenylpiperazine and piperidine (B6355638) derivatives for studying σ receptors highlights the potential of this scaffold nih.gov. The general strategy involves coupling a fluorescent reporter group to the core scaffold, which retains high affinity for the biological target. The inherent properties of the phenylpiperazine moiety, such as its ability to cross cell membranes and its specific binding characteristics, make it an excellent foundation for such probes.

Furthermore, derivatives of a similar compound, 4-(4-methylpiperazin-1-yl)aniline, have been utilized in kinetic target-guided synthesis to develop stabilizers of G-quadruplex DNA researchgate.netresearchgate.net. This approach uses the biological target itself to template the synthesis of its own high-affinity ligand from a library of reactive fragments. The 4-(4-methylpiperazin-1-yl)aniline core serves as a key fragment in this process, demonstrating its utility in the development of probes for nucleic acid structures, which are important targets in cancer therapy researchgate.netresearchgate.net.

The development of such probes often involves a systematic structure-activity relationship (SAR) study to optimize both the binding affinity and the signaling properties of the probe. The modular nature of the this compound scaffold allows for the systematic modification of different parts of the molecule to fine-tune these properties.

Contribution to the Design of Novel Chemical Entities

The this compound scaffold has been instrumental in the design of novel chemical entities with a wide spectrum of biological activities. Its structural features are often found in compounds targeting various receptors and enzymes, making it a valuable starting point for drug discovery programs.

One significant area is in the development of ligands for sigma receptors, which are implicated in a variety of central nervous system disorders nih.gov. The 1-phenylpiperazine (B188723) moiety is a well-established pharmacophore for sigma receptors, and derivatives of this class have been shown to bind with high affinity and selectivity nih.gov. By incorporating structural features known to enhance sigma receptor binding onto the this compound template, medicinal chemists can design new and potent ligands.

The scaffold has also been incorporated into the design of potent and selective inhibitors of the mammalian target of rapamycin (B549165) (mTOR), a key regulator of cell growth and proliferation nih.gov. In the discovery of novel benzonaphthyridinone mTOR inhibitors, a substituted phenylpiperazine moiety was a crucial component of the final lead compound, highlighting the importance of this scaffold in achieving high potency nih.gov.

Furthermore, the phenylpiperazine core is a common feature in the design of anticancer agents. For example, novel N-substituted-4-phenylphthalazin-1-ones bearing a phenylpiperazine moiety have been synthesized and evaluated for their anti-proliferative activity against various human tumor cell lines nih.gov. The flexibility in modifying the aniline portion of this compound allows for the exploration of a wide chemical space to optimize anticancer efficacy.

The following table provides examples of biological targets and therapeutic areas where novel chemical entities based on the this compound scaffold have been investigated:

Biological TargetTherapeutic AreaExample Compound ClassReference
Sigma ReceptorsPsychotherapeutic Agents1-Phenylpiperazines nih.gov
mTORCancerBenzonaphthyridinones nih.gov
TyrosinaseHyperpigmentation Disorders(4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanones nih.gov
Various (Antiproliferative)CancerN-substituted-4-phenylphthalazin-1-ones nih.gov

Role in Scaffold Diversity Generation for Chemical Libraries

In modern drug discovery, the generation of chemical libraries with high scaffold diversity is crucial for identifying novel hit compounds against a wide range of biological targets nih.govmdpi.com. The this compound scaffold is an excellent starting point for creating such libraries due to its synthetic tractability and the presence of multiple points for diversification.

Combinatorial chemistry and diversity-oriented synthesis (DOS) are powerful strategies for rapidly generating large numbers of compounds jetir.orgnih.govdesklib.com. The this compound core can be utilized in these approaches to create focused or diverse libraries. For instance, a library of amides and sulfonamides can be readily synthesized in parallel by reacting the aniline with a collection of different acylating and sulfonylating agents nih.govmdpi.com.

Moreover, the concept of fragment-based drug discovery (FBDD) often utilizes small, low-complexity molecules, or "fragments," that can be linked together to create more potent leads researchgate.net. The this compound structure can be considered a larger fragment or a decorated scaffold that can be included in fragment libraries. A study on 4-(piperazin-1-yl)aniline-derived fragments demonstrated their utility in constructing a library for targeting the c-MYC G-quadruplex researchgate.net.

The generation of scaffold diversity can be achieved by modifying the core structure itself. For example, by using different substituted anilines in the initial synthesis of the phenylpiperazine ring, a variety of core scaffolds can be produced. Subsequent derivatization at the aniline nitrogen further expands the chemical space explored by the library. This approach allows for the systematic exploration of structure-activity relationships and the identification of novel pharmacophores nih.govmdpi.combohrium.com.

The use of such scaffolds in generating chemical libraries is a cornerstone of modern medicinal chemistry, enabling the efficient exploration of chemical space and increasing the probability of discovering new therapeutic agents nih.govbohrium.com.

Advanced Research Directions and Future Perspectives

Exploration of New Synthetic Paradigms

The synthesis of 4-(4-phenylpiperazin-1-yl)aniline and its derivatives has traditionally relied on classical methodologies. nih.gov However, the quest for more efficient, sustainable, and diverse synthetic routes is a continuous endeavor in organic chemistry.

Recent research has focused on developing novel, conformationally constrained N-aryloxazolidinones, which are analogs of existing drugs. nih.gov These synthetic routes often involve the sequential construction of multiple ring systems. nih.gov For instance, the synthesis of a tricyclic pyrrolo[1,2-a] nih.govnih.govbenzoxazepine moiety as an N-aryl substituent highlights the complexity and ingenuity of modern synthetic strategies. nih.gov

Microwave-assisted synthesis has emerged as a powerful tool for accelerating reaction times and improving yields of N-arylpiperazine derivatives. nih.gov This technique has been successfully employed in the synthesis of 1,3-benzodioxolyl-sulfonamide N-arylpiperazine derivatives. nih.gov Furthermore, one-pot synthesis methods are being developed for radiolabeled phenylpiperazine derivatives, which are crucial for medical imaging applications. rsc.org For example, a one-pot, two-step radiosynthesis of [18F]FEt-PPZ has been reported with good activity yield and high radiochemical purity. rsc.org

The development of new synthetic methods also extends to creating libraries of related compounds for structure-activity relationship (SAR) studies. researchgate.netnih.gov These studies are essential for optimizing the biological activity of phenylpiperazine derivatives for various applications, including as acaricides. researchgate.netnih.gov

Synthetic Method Description Key Advantages Example Application
Microwave-Assisted Synthesis Utilizes microwave radiation to heat reactions.Rapid reaction times, improved yields, and cleaner reactions.Synthesis of 1,3-benzodioxolyl-sulfonamide N-arylpiperazine derivatives. nih.gov
One-Pot Synthesis Multiple reaction steps are carried out in a single reactor.Increased efficiency, reduced waste, and simplified procedures.Radiosynthesis of [18F]FEt-PPZ for PET imaging. rsc.org
Combinatorial Synthesis Systematic and repetitive covalent connection of different building blocks to form a large library of compounds.Rapid generation of a large number of compounds for screening.Creation of phenylpiperazine derivative libraries for acaricidal activity screening. researchgate.netnih.gov
Conformationally Constrained Analogs Design and synthesis of rigid molecules to study specific conformations.Enhanced binding affinity and selectivity for biological targets.Synthesis of tricyclic pyrrolo[1,2-a] nih.govnih.govbenzoxazepine containing N-aryloxazolidinones. nih.gov

Integration with Automated Synthesis and High-Throughput Screening

The integration of automated synthesis with high-throughput screening (HTS) is revolutionizing the discovery of new molecules with desired properties. rsc.orgnih.gov This combination allows for the rapid synthesis and evaluation of large libraries of compounds, significantly accelerating the pace of research. rsc.orgnih.gov

Automated synthesis platforms, including the use of acoustic dispensing technology, enable the miniaturization of reactions to the nanomole scale. rsc.orgnih.gov This not only conserves valuable starting materials but also reduces the environmental footprint of chemical synthesis. rsc.orgnih.gov The synthesis of compound libraries in a 1536-well format is a testament to the capabilities of modern automation. rsc.org

HTS methodologies are crucial for sifting through these large libraries to identify "hit" compounds. nih.govresearchgate.net In the context of phenylpiperazine derivatives, which are often investigated as kinase inhibitors, various HTS assays are employed. nih.govresearchgate.netnih.gov These assays can be based on fluorescence, luminescence, or other detection methods to measure the inhibition of kinase activity. nih.gov The development of cost-effective and robust HTS assays, such as enzyme-coupled fluorescence assays for ADP detection, is an active area of research. nih.gov

The data generated from HTS campaigns can be used to build structure-activity relationships, guiding the design of subsequent generations of more potent and selective compounds. wiley.com This iterative cycle of design, synthesis, and screening is a cornerstone of modern drug discovery and materials science. researchgate.net

Technology Description Impact on Research
Automated Synthesis Use of robotics and computer control to perform chemical reactions.Increased throughput, improved reproducibility, and enhanced safety. nih.gov
High-Throughput Screening (HTS) Rapid, parallel testing of thousands to millions of chemical compounds.Accelerated discovery of new lead compounds for drug development and other applications. nih.govresearchgate.net
Acoustic Dispensing Use of sound waves to transfer minute volumes of liquid.Enables nanoscale synthesis, reducing reagent consumption and waste. rsc.orgnih.gov
Enzyme-Coupled Fluorescence Assays A method for detecting the product of an enzymatic reaction through a coupled reaction that produces a fluorescent signal.Provides a sensitive and cost-effective method for HTS of enzyme inhibitors. nih.gov

Application in Supramolecular Chemistry

Supramolecular chemistry focuses on the study of non-covalent interactions between molecules. The rigid and well-defined structure of the this compound scaffold makes it an attractive building block for the construction of complex supramolecular assemblies. uni-mainz.de

The phenyl and piperazine (B1678402) rings can participate in various non-covalent interactions, including π-π stacking, hydrogen bonding, and host-guest interactions. These interactions can be exploited to create self-assembled structures with specific functions. For instance, the design of artificial receptors for specific guest molecules is a key area of supramolecular chemistry. uni-mainz.de The rigid orientation of functional groups in these receptors is crucial for achieving high selectivity and strong binding. uni-mainz.de

The development of novel C3-symmetric scaffolds based on triphenylene (B110318) ketals has led to the creation of artificial receptors capable of recognizing and binding small molecules like caffeine. uni-mainz.de While not directly involving this compound, this research highlights the principles that can be applied to design supramolecular systems based on this and related phenylpiperazine structures. The ability to control the assembly of molecules into well-defined architectures opens up possibilities for creating new materials with tailored properties.

Interdisciplinary Research with Material Sciences

The unique electronic and structural properties of this compound and its derivatives make them promising candidates for applications in material sciences. The electron-rich piperazine ring can act as an electron-donating moiety, which is a desirable characteristic for various electronic materials. nih.gov

Polymers incorporating the phenylpiperazine scaffold have been investigated for their optical and structural properties. nih.govacs.org These polymers can exhibit interesting photophysical behaviors, and their properties can be tuned by modifying the chemical structure. acs.org For example, the distance between piperazine units in a polymer chain can influence the refractive index and optical energy band gap. acs.org Such materials have potential applications in optoelectronic devices, including photovoltaic devices, field-effect transistors, and electrochromic devices. nih.govacs.org

Furthermore, derivatives of this compound can be used in the formulation of specialty polymers and coatings to enhance mechanical properties and chemical resistance. chemimpex.com The versatility of the phenylpiperazine scaffold allows for its incorporation into a wide range of materials, leading to interdisciplinary research at the interface of chemistry, physics, and engineering.

Application Area Relevant Properties of Phenylpiperazine Derivatives Potential Devices/Materials
Optoelectronics Electron-donating nature, tunable optical and electronic properties.Photovoltaic devices, field-effect transistors, electrochromic devices. nih.govacs.org
Specialty Polymers Ability to be incorporated into polymer backbones or as side chains.High-performance polymers and coatings with improved mechanical and chemical resistance. chemimpex.com
Nonlinear Optics Potential for large hyperpolarizability values with proper substitution.Materials for optical switching and frequency conversion. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(4-Phenylpiperazin-1-yl)aniline, and how do reaction conditions influence yield?

  • Methodology : A common approach involves nitro reduction of precursors like 5-fluoro-2-nitro-4-(4-phenylpiperazin-1-yl)aniline using Pd/C (10%) and hydrazine hydrate under microwave irradiation, achieving rapid conversion (10–15 minutes at 80°C) . Solvent choice (e.g., ethanol or DMF) and stoichiometric ratios of reducing agents significantly affect yield. For example, excess hydrazine hydrate (>3 equivalents) improves nitro-to-amine conversion efficiency.
  • Key Data : Microwave-assisted synthesis reduces reaction time from hours to minutes, with yields exceeding 85% in optimized conditions .

Q. How is this compound characterized structurally, and what spectroscopic techniques are critical?

  • Methodology :

  • NMR : 1H^1H NMR (500 MHz, DMSO-d6d_6) reveals aromatic protons at δ 6.52–7.18 ppm and piperazine methylene protons at δ 2.45–3.31 ppm .
  • IR : Stretching vibrations at 3448–3356 cm1^{-1} confirm primary amine (-NH2_2) presence .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 266.4 for intermediates) validate purity and molecular weight .

Q. What computational tools are recommended for modeling the crystal structure of derivatives?

  • Methodology : SHELX suites (e.g., SHELXL for refinement) and WinGX (for crystallographic data processing) are standard for small-molecule crystallography . ORTEP for Windows aids in visualizing anisotropic displacement ellipsoids and molecular packing .

Advanced Research Questions

Q. How can contradictory spectroscopic data between similar piperazine-aniline derivatives be resolved?

  • Methodology : Comparative analysis of substituent effects is critical. For example, electron-withdrawing groups (e.g., -CF3_3) in 4-(4-Trifluoromethyl-piperidin-1-yl)aniline shift 1H^1H NMR aromatic signals upfield by 0.2–0.5 ppm compared to non-substituted analogs . Computational tools like Gaussian (DFT calculations) predict electronic environments to validate experimental observations .

Q. What strategies optimize regioselectivity in electrophilic substitution reactions of this compound?

  • Methodology :

  • Directing Groups : The piperazine nitrogen acts as a weak electron-donating group, favoring para-substitution on the aniline ring.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility and stabilize transition states, improving regioselectivity .
  • Catalysts : Lewis acids like ZnCl2_2 can redirect reactivity to meta positions in nitration reactions .

Q. How do structural modifications (e.g., halogenation) impact receptor binding affinity in pharmacological studies?

  • Case Study : Fluorination at the 5-position (as in 5-fluoro-6-(4-phenylpiperazin-1-yl)-1H-benzimidazoles) increases D2_2/D3_3 receptor affinity due to enhanced lipophilicity and hydrogen-bonding potential .
  • Data Analysis : Radioligand binding assays (e.g., using 3H^3H-spiperone) show IC50_{50} values in the nanomolar range for fluorinated derivatives, compared to micromolar ranges for non-halogenated analogs .

Q. What are the challenges in crystallizing this compound derivatives, and how are they addressed?

  • Challenges : Flexible piperazine rings and amine groups lead to disorder in crystal lattices.
  • Solutions : Slow evaporation in mixed solvents (e.g., ethanol/water) promotes ordered crystal growth. Twinning, common in orthorhombic systems, is mitigated using PLATON’s TWINABS for data integration .

Data Contradiction Analysis

Q. Discrepancies in reported melting points for piperazine-aniline derivatives: How to validate?

  • Approach :

Purity Assessment : HPLC (C18 column, acetonitrile/water gradient) identifies impurities affecting thermal properties .

Polymorphism Screening : Differential Scanning Calorimetry (DSC) detects multiple endothermic peaks, indicating polymorphic forms .

Literature Cross-Reference : Compare data from peer-reviewed journals (e.g., PubChem entries vs. synthesis papers) to isolate method-dependent variations .

Methodological Tables

Parameter Typical Range Source
Microwave reaction time10–15 minutes
1H^1H NMR (aromatic protons)δ 6.5–7.2 ppm
Pd/C catalyst loading5–10 wt%
Melting point (unsubstituted)89–91°C

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.